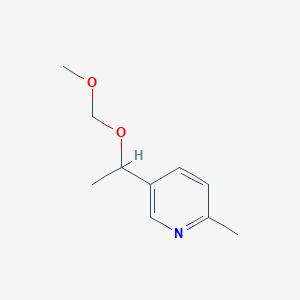
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine
描述
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with a suitable methoxymethoxyethylating agent. One common method is the reaction of 2-methylpyridine with 1-chloro-2-methoxymethoxyethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
化学反应分析
Types of Reactions
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxyethyl group, leading to the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxyethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
相似化合物的比较
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative without the methoxymethoxyethyl group.
5-(1-Hydroxyethyl)-2-methylpyridine: Similar structure but with a hydroxyethyl group instead of a methoxymethoxyethyl group.
5-(1-Methoxyethyl)-2-methylpyridine: Lacks the additional methoxy group in the side chain.
Uniqueness
5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine is unique due to the presence of the methoxymethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
146062-57-9 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
5-[1-(methoxymethoxy)ethyl]-2-methylpyridine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3 |
InChI 键 |
AOHSDRCYABCFTI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
规范 SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














